

Demeton-S-methyl Isomers: A Technical Guide to Biological Activity and Cholinesterase Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demeton-S-methyl*

Cat. No.: *B133067*

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Abstract

Demeton-S-methyl, an organophosphate insecticide, operates primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the biological activity of **Demeton-S-methyl** and its related isomers, with a focus on quantitative toxicological data and the underlying experimental methodologies. While **Demeton-S-methyl** possesses a chiral phosphorus center, indicating the existence of enantiomeric forms, the current body of scientific literature does not provide a comparative analysis of their individual biological activities. This document, therefore, concentrates on the well-documented positional isomers, **Demeton-S-methyl** and Demeton-O-methyl, and the primary metabolites of **Demeton-S-methyl**.

Introduction

Organophosphate insecticides, including **Demeton-S-methyl**, constitute a significant class of neurotoxic compounds. Their efficacy as pesticides is intrinsically linked to their ability to disrupt nerve signal transmission by inhibiting acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and, ultimately, paralysis and death in target organisms.[1] The Demeton-methyl family of compounds includes two primary positional isomers: **Demeton-S-methyl** and

Demeton-O-methyl, which differ in the placement of a sulfur atom.^[2] This structural variance significantly influences their biological potency.^{[2][3]} This guide will explore the comparative toxicity and AChE inhibitory activity of these isomers and the metabolites of **Demeton-S-methyl**.

Comparative Biological Activity of Demeton-S-methyl Isomers and Metabolites

The biological activity of **Demeton-S-methyl** and its related compounds is most commonly quantified through acute toxicity studies (LD50) and in vitro enzyme inhibition assays (IC50).

Acute Toxicity

Acute toxicity studies are fundamental in assessing the lethal dose of a substance. The LD50 value represents the dose required to cause mortality in 50% of a test population.

Table 1: Acute Oral Toxicity of Demeton Isomers in Rats

Compound	Animal	Route	LD50 (mg/kg)	Reference
Demeton-S	Rat	Oral	1.5	^[4]
Demeton-O	Rat	Oral	7.5	^[4]
Demeton-S-methyl	Rat (M & F)	Oral	35-40	^[5]

Note: The data for Demeton-S and Demeton-O refer to the diethyl analogues, providing a direct comparison of the thiono vs. thiolo effect. **Demeton-S-methyl** data is for the dimethyl analogue.

Acetylcholinesterase Inhibition

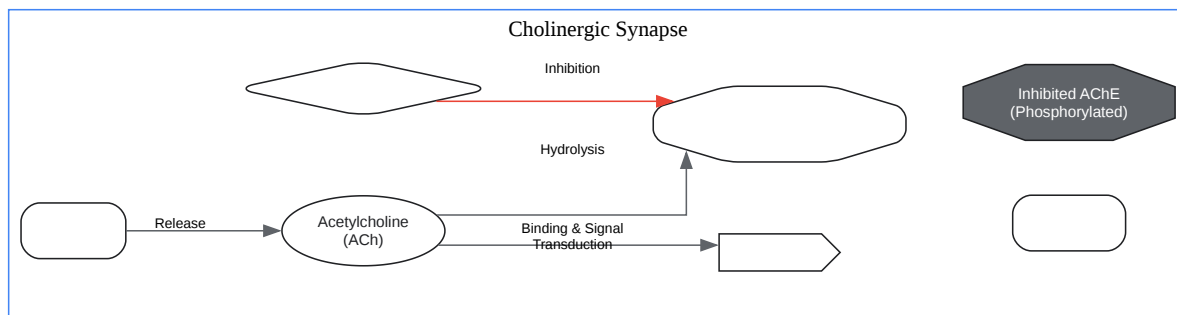
The primary mechanism of action for **Demeton-S-methyl** is the inhibition of acetylcholinesterase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by **Demeton-S-methyl** and its Metabolites

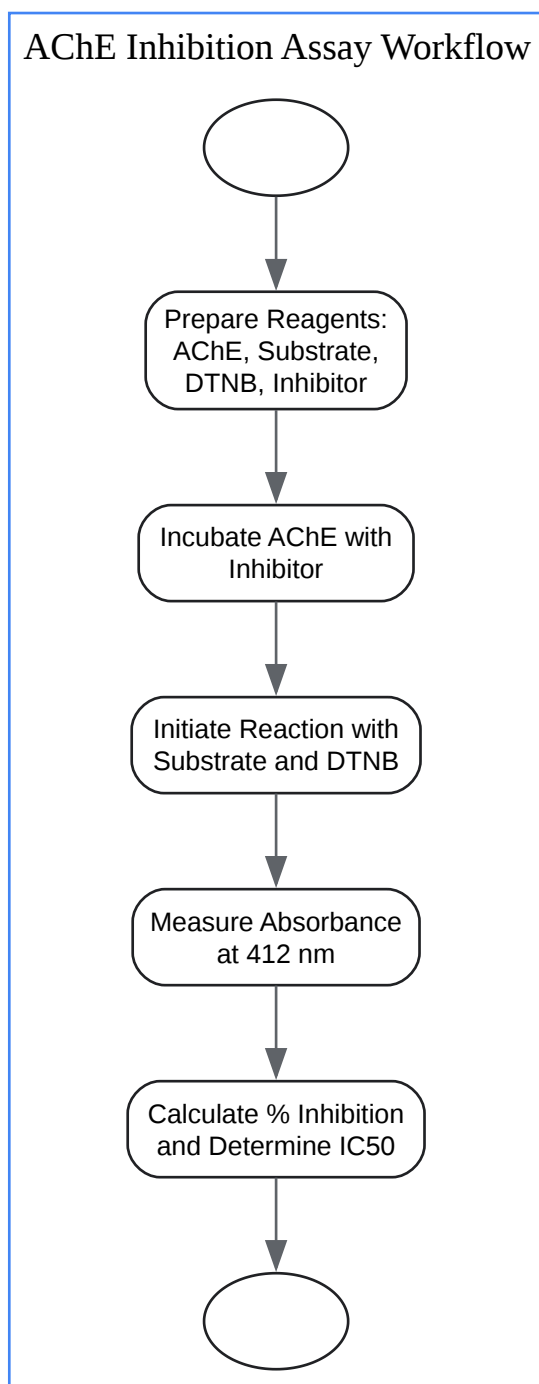
Compound	Enzyme Source	IC50 (M)	Reference
Demeton-S-methyl	Sheep Erythrocyte AChE	6.5×10^{-5}	[5]
Demeton-S-methyl sulfoxide (Oxydemeton-methyl)	Sheep Erythrocyte AChE	4.1×10^{-5}	[5]
Demeton-S-methyl sulfone	Sheep Erythrocyte AChE	2.3×10^{-5}	[5]
Demeton-S-methyl	Human Blood Serum Cholinesterase	1.65×10^{-6}	[5]
Demeton-S-methyl sulfoxide (Oxydemeton-methyl)	Human Blood Serum Cholinesterase	2.7×10^{-5}	[5]
Demeton-S-methyl sulfone	Human Blood Serum Cholinesterase	4.3×10^{-5}	[5]
Demeton-S-methyl	Rat Brain AChE	9.52×10^{-5}	[5]
Demeton-S-methyl sulfoxide (Oxydemeton-methyl)	Rat Brain AChE	1.43×10^{-3}	[5]

Mechanism of Action: Acetylcholinesterase Inhibition

Demeton-S-methyl and other organophosphates act as irreversible inhibitors of acetylcholinesterase. The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of the enzyme, leading to phosphorylation of the enzyme. This phosphorylated enzyme is stable and unable to hydrolyze acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of cholinergic receptors.[6][7]



AChE Inhibition Assay Workflow



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- To cite this document: BenchChem. [Demeton-S-methyl Isomers: A Technical Guide to Biological Activity and Cholinesterase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133067#demeton-s-methyl-isomers-and-their-biological-activity]

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